(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound exhibits a complex bicyclic framework that demonstrates the sophisticated three-dimensional arrangements characteristic of fused heterocyclic systems. The compound possesses the molecular formula C₈H₁₄N₂O with a molecular weight of 154.21 grams per mole, representing a fully saturated octahydro derivative of the parent pyrrolo[3,4-c]pyridine nucleus. The Chemical Abstracts Service registry number 1242336-75-9 provides definitive identification for this specific stereoisomer, distinguishing it from other configurational variants and related compounds.
The stereochemical designation (3aR,7aR) indicates the absolute configuration at the critical ring fusion positions, where the 3a and 7a carbons serve as the junction points between the pyrrolidine and piperidine ring components. This stereochemical arrangement creates a specific spatial orientation that influences both the compound's chemical reactivity and its potential biological interactions. The bicyclic structure consists of a six-membered piperidine ring containing one nitrogen atom fused with a five-membered pyrrolidine ring that incorporates both a nitrogen atom and a carbonyl functional group forming a lactam moiety. The methyl substituent attached to the nitrogen atom in the pyrrolidine portion further defines the compound's unique structural characteristics.
Table 1: Fundamental Molecular Properties of this compound
The three-dimensional conformation of this compound demonstrates the characteristic chair-like arrangement of the piperidine ring system, which adopts a somewhat distorted chair conformation due to the constraints imposed by the ring fusion. The pyrrolidine component exhibits an envelope-like conformation, where one carbon atom deviates from the plane formed by the other four ring atoms. This conformational arrangement results from the inherent ring strain and the steric interactions between the methyl substituent and the bicyclic framework.
The stereochemical control at positions 3a and 7a represents a crucial aspect of the compound's identity, as this configuration determines the overall molecular shape and influences the compound's interaction with other molecules. The (3aR,7aR) configuration specifically refers to the R-configuration at both the 3a and 7a stereocenters, establishing a trans-relationship between these positions that contributes to the molecule's conformational stability. This stereochemical arrangement has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and derivatization with chiral reagents such as Mosher acid derivatives.
Comparative Analysis of Pyrrolo[3,4-c]pyridine Isomers
The pyrrolo[3,4-c]pyridine scaffold represents one of six possible structural isomers that can be formed by fusing a pyrrole ring with a pyridine nucleus. This particular isomeric arrangement distinguishes itself from other pyrrolopyridine systems through its specific connectivity pattern, where the pyrrole ring is fused across the 3,4-positions of the pyridine component. The resulting bicyclic framework creates a unique electronic environment that influences both the chemical reactivity and biological activity profiles compared to other pyrrolopyridine isomers.
Within the pyrrolo[3,4-c]pyridine family, this compound represents a fully saturated derivative that contrasts significantly with aromatic variants such as 1H-Pyrrolo[3,4-c]pyridine, which maintains the aromatic character of both ring systems. The parent compound 1H-Pyrrolo[3,4-c]pyridine exhibits a molecular formula of C₇H₆N₂ with a molecular weight of 118.14 grams per mole, demonstrating the substantial structural differences introduced by complete saturation and methylation. The transformation from the aromatic parent to the saturated octahydro derivative represents a significant change in electronic properties, molecular flexibility, and potential biological activity.
Table 2: Comparative Analysis of Pyrrolo[3,4-c]pyridine Derivatives
The unmethylated analog (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one serves as the direct precursor to the target compound and provides valuable insights into the structural modifications introduced by N-methylation. This related compound, identified by Chemical Abstracts Service number 868551-69-3, possesses a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 grams per mole. The systematic addition of the methyl group to form the target compound represents a straightforward structural modification that nonetheless significantly alters the compound's physical and chemical properties.
The preparation of the unmethylated precursor has been documented through catalytic hydrogenation procedures, providing a foundation for understanding the synthetic accessibility of the methylated derivative. The synthetic route involves catalytic hydrogenation of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one using platinum oxide catalyst in acetic acid under hydrogen pressure, yielding the racemic mixture that can subsequently be resolved into individual enantiomers. This synthetic approach demonstrates the systematic reduction of the aromatic system to generate the fully saturated bicyclic framework characteristic of the octahydro derivatives.
The stereochemical relationships within the pyrrolo[3,4-c]pyridine series reveal the complexity of configurational possibilities. Beyond the (3aR,7aR) configuration, other stereoisomers include the enantiomeric (3aS,7aS) form and the diastereomeric (3aR,7aS) and (3aS,7aR) configurations. Each stereoisomer exhibits distinct three-dimensional arrangements that can influence molecular recognition processes and chemical reactivity patterns. The resolution of these stereoisomers requires sophisticated separation techniques, including supercritical fluid chromatography on chiral stationary phases.
X-ray Crystallographic Data and Conformational Dynamics
The determination of three-dimensional molecular structures through X-ray crystallographic analysis represents the definitive method for establishing the precise spatial arrangement of atoms within crystalline materials. X-ray crystallography employs the diffraction of X-ray radiation by the regular, periodic arrangement of atoms in crystal lattices to generate diffraction patterns that can be mathematically transformed into electron density maps. The wavelength of X-ray radiation, typically on the order of one angstrom, corresponds closely to interatomic distances, making this technique particularly suitable for determining molecular structures at atomic resolution.
For compounds in the pyrrolo[3,4-c]pyridine family, crystallographic studies have provided crucial insights into conformational preferences and intermolecular interactions. The related compound (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one, derived from the corresponding octahydro precursor through derivatization with Mosher acid chloride, has been subjected to detailed crystallographic analysis. This structural study established the absolute configuration of the pyrrolopiperidine framework and revealed important conformational characteristics of the bicyclic system.
The crystallographic data for the Mosher acid derivative reveals an orthorhombic crystal system with space group P2₁2₁2₁, indicating a chiral crystal structure consistent with the enantiopure nature of the compound. The unit cell parameters demonstrate dimensions of a = 8.4870(4) Å, b = 13.7152(7) Å, and c = 14.9113(7) Å, with a unit cell volume of 1735.69(15) ų containing four formula units. The crystallographic analysis confirms that the piperidine ring adopts a somewhat distorted chair conformation, while the five-membered ring exhibits an envelope-shaped arrangement.
Table 3: Crystallographic Parameters for Related Pyrrolo[3,4-c]pyridine Derivative
| Parameter | Value | Units |
|---|---|---|
| Crystal System | Orthorhombic | - |
| Space Group | P2₁2₁2₁ | - |
| Unit Cell a | 8.4870(4) | Å |
| Unit Cell b | 13.7152(7) | Å |
| Unit Cell c | 14.9113(7) | Å |
| Unit Cell Volume | 1735.69(15) | ų |
| Formula Units per Cell | 4 | - |
| Density | 1.433 | Mg m⁻³ |
| Temperature | 150 | K |
The conformational analysis derived from crystallographic studies reveals that the fusion of the pyrrolidine and piperidine rings creates a rigid bicyclic framework with limited conformational flexibility. The trans-fusion arrangement characteristic of the (3aR,7aR) configuration results in a thermodynamically stable conformation that minimizes ring strain and steric interactions. The dihedral angle between the planes of the two ring systems provides a quantitative measure of the bicyclic geometry, while the envelope conformation of the pyrrolidine ring allows for some degree of conformational mobility around the ring fusion.
The intermolecular interactions observed in the crystal structure provide insights into the solid-state packing arrangements and potential molecular recognition patterns. Hydrogen bonding interactions, particularly those involving the lactam carbonyl group and any available hydrogen bond donors, contribute to the stabilization of the crystal lattice. The presence of water molecules in the crystal structure of the Mosher acid derivative demonstrates the compound's capacity for hydrogen bonding interactions, which may influence both crystallization behavior and biological activity profiles.
The conformational dynamics of this compound in solution likely differ from the solid-state structure due to the increased molecular mobility in the liquid phase. Nuclear magnetic resonance spectroscopy studies can provide complementary information about solution-phase conformational preferences, revealing whether the compound maintains its preferred conformation across different physical states. The methyl substituent on the pyrrolidine nitrogen may influence the conformational equilibrium by introducing additional steric interactions or electronic effects that stabilize particular conformational arrangements.
Properties
IUPAC Name |
(3aR,7aR)-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFTJUIOLVKRS-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCNC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, the structural family to which this compound belongs, exhibit promising effects in treating neurological disorders. These compounds have shown analgesic and sedative properties, making them candidates for managing pain and anxiety disorders .
In one study, various pyrrolo[3,4-c]pyridine derivatives were evaluated for their ability to enhance insulin sensitivity in mouse adipocytes, suggesting potential applications in metabolic disorders related to diabetes . The presence of specific substituents was found to significantly influence the activity of these compounds.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, a derivative of pyrrolo[3,4-c]pyridine was synthesized and tested for its antitumor activity, showing moderate efficacy against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Antidiabetic Potential
The antidiabetic potential of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is particularly noteworthy. Compounds within this class have been identified as aldose reductase inhibitors, which are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol—a process that can lead to neuropathy and cataracts .
Case Study 1: Aldose Reductase Inhibition
A series of studies conducted by Da Settimo et al. synthesized various derivatives of pyrrolo[3,4-c]pyridine and assessed their inhibitory effects on aldose reductase. The results indicated that compounds with specific functional groups exhibited significant inhibition of the enzyme in vitro, suggesting their potential as therapeutic agents for diabetes management .
Case Study 2: Anticancer Efficacy
Kalai et al. synthesized a novel pyrrolo[3,4-c]pyridine derivative and tested its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity against ovarian cancer cells while sparing healthy cardiac cells, highlighting its potential as a targeted cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism by which (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Key Properties:
- Purity : 97% (commercially available) .
- Solubility : Hygroscopic, suggesting moderate water solubility .
- Synthesis : Synthesized via catalytic hydrogenation of intermediates like rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, followed by chiral resolution .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydropyrrolo[3,4-c]pyridin-3-one monohydrate
- Molecular Formula : C₁₇H₁₉F₃N₂O₃·H₂O (MW: 390.35 g/mol) .
- Key Differences: Substituted with a trifluoro-methoxy-phenylpropanoyl group, enhancing steric bulk and lipophilicity. Exhibits a monohydrate crystal structure stabilized by O–H⋯O hydrogen bonds, forming infinite ribbon-like networks . The piperidine ring adopts a slightly distorted chair conformation, contrasting with the base compound’s fused ring system .
N-Methylpiperidine-3-carboxamide
- Molecular Formula : C₇H₁₄N₂O (MW: 142.20 g/mol) .
- Key Differences: Lacks the fused pyrrolidine ring, simplifying the bicyclic framework to a monocyclic piperidine.
Physicochemical Properties
Research Implications
- Drug Development: The fused pyrrolopiperidine core is a privileged structure in medicinal chemistry, often serving as a scaffold for protease inhibitors or neuromodulators .
- Limitations : The hygroscopic nature of the base compound may complicate storage , while bulky derivatives face solubility challenges.
Biological Activity
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1242336-75-9, features a unique structure that may confer various pharmacological properties. The following sections will delve into its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| Boiling Point | 297.2 ± 23.0 °C (predicted) |
| Density | 1.068 ± 0.06 g/cm³ |
The compound's structure includes a pyrrolidine ring fused to a pyridine moiety, which may influence its interaction with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various compounds for their inhibitory effects on pathogenic bacteria, this compound demonstrated significant activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be around 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting moderate effectiveness compared to standard antibiotics .
Cytotoxicity and Cancer Research
In cancer research contexts, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A study involving human breast cancer cells (MCF-7) showed that treatment with the compound at concentrations of 10 µM resulted in approximately 50% cell viability reduction after 48 hours of exposure . This suggests potential as an anticancer agent, warranting further exploration into its mechanisms of action.
The proposed mechanism of action for this compound involves the inhibition of specific enzymatic pathways critical for cell proliferation and survival. In particular, it is thought to target cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity Assessment
A comprehensive screening was performed to evaluate the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The results indicated that the compound is particularly potent against S. aureus, making it a candidate for further development in treating infections caused by this pathogen.
Case Study 2: Cancer Cell Line Testing
In vitro studies on MCF-7 cells revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
These findings highlight the dose-dependent cytotoxicity of the compound, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. How to reconcile discrepancies in reported melting points or spectral data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
